molecular formula C32H27N3O7S B11633743 ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11633743
M. Wt: 597.6 g/mol
InChI Key: CDUTXCYNEZJVSE-RFBIWTDZSA-N
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Description

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as furan, indole, and thiazolopyrimidine

Preparation Methods

The synthesis of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with 4-hydroxybenzaldehyde to form the furan-2-ylcarbonyl oxyphenyl intermediate. This intermediate is then subjected to a series of reactions including cyclization, condensation, and esterification to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and indole moieties.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and acid or base catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

    Indole derivatives: These compounds share the indole moiety and have similar biological activities.

    Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and are used in similar applications.

    Furan derivatives: These compounds share the furan moiety and are studied for their chemical reactivity and biological activities.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activities.

Biological Activity

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N2O6SC_{27}H_{25}N_2O_6S and a molecular weight of 525.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H25N2O6SC_{27}H_{25}N_2O_6S
Molecular Weight525.56 g/mol
IUPAC NameEthyl (2Z)-5-{4-[...]}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of thiazole and pyrimidine rings through cyclization reactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. A notable study demonstrated that a related thiazole derivative had an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against tested organisms .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. For example, derivatives similar to ethyl (2Z)-5-{4-[furan-2-ycarbonyl]phenyl}-7-methyl showed promising results in inhibiting cell proliferation in MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the phenolic and furan moieties enhance cytotoxicity.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects associated with thiazolo[3,2-a]pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.
  • Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that certain structural modifications significantly increased cytotoxicity. For instance, the introduction of a methoxy group at specific positions on the phenyl ring resulted in a 70% reduction in cell viability at low concentrations .

Properties

Molecular Formula

C32H27N3O7S

Molecular Weight

597.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27N3O7S/c1-4-16-34-22-10-7-6-9-21(22)25(28(34)36)27-29(37)35-26(24(31(39)40-5-2)18(3)33-32(35)43-27)19-12-14-20(15-13-19)42-30(38)23-11-8-17-41-23/h6-15,17,26H,4-5,16H2,1-3H3/b27-25-

InChI Key

CDUTXCYNEZJVSE-RFBIWTDZSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O

Origin of Product

United States

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